![molecular formula C126H180N12O66S6 B12363786 6Lac[6]Met](/img/structure/B12363786.png)
6Lac[6]Met
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6Lac6Met is a compound known for its role as a galectin 4 inhibitor. Galectins are a family of proteins that bind to specific sugar molecules and play a crucial role in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. 6Lac6Met has an IC50 value of 5 μM, indicating its potency in inhibiting galectin 4 .
Preparation Methods
The synthesis of 6Lac6Met involves the use of thiourea-linked galactose/lactose moieties. The synthetic route typically includes the formation of calix[n]arene-based glycoclusters, which are then linked to galactose or lactose moieties through thiourea bonds . The reaction conditions for this synthesis are carefully controlled to ensure the formation of the desired product with high purity.
For industrial production, the compound is synthesized in bulk quantities under stringent conditions to maintain its efficacy and purity. The storage conditions for 6Lac6Met include keeping the powder at -20°C for up to three years and in solvent at -80°C for up to one year .
Chemical Reactions Analysis
6Lac6Met undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6Lac6Met may result in the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
6Lac6Met has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the interactions between galectins and their ligands, providing insights into the molecular mechanisms of these interactions.
Biology: The compound is used to investigate the role of galectin 4 in various biological processes, including cell adhesion, migration, and immune responses.
Medicine: 6LacMet is being explored for its potential therapeutic applications in diseases where galectin 4 plays a critical role, such as cancer and inflammatory diseases.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting galectin 4
Mechanism of Action
6Lac6Met exerts its effects by inhibiting the activity of galectin 4. Galectin 4 binds to specific sugar molecules on the surface of cells, mediating various cellular processes. By inhibiting galectin 4, 6Lac6Met disrupts these interactions, leading to altered cell behavior. The molecular targets of 6Lac6Met include the carbohydrate recognition domains of galectin 4, which are essential for its binding to sugar molecules .
Comparison with Similar Compounds
6Lac6Met is unique among galectin inhibitors due to its specific inhibition of galectin 4. Similar compounds include:
Galectin 1 inhibitors: These compounds inhibit galectin 1, another member of the galectin family, and are used to study its role in various biological processes.
Galectin 3 inhibitors: These compounds target galectin 3 and are being explored for their therapeutic potential in cancer and fibrosis.
Galectin 8 inhibitors: These compounds inhibit galectin 8 and are used to investigate its role in immune responses and cell adhesion.
6Lac6Met stands out due to its specificity for galectin 4, making it a valuable tool for studying the unique functions of this protein.
Properties
Molecular Formula |
C126H180N12O66S6 |
|---|---|
Molecular Weight |
3111.2 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-[11,17,23,29,35-pentakis[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamothioylamino]-37,38,39,40,41,42-hexamethoxy-5-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]thiourea |
InChI |
InChI=1S/C126H180N12O66S6/c1-181-97-37-7-39-15-50(128-122(206)134-110-86(170)80(164)104(62(32-146)188-110)200-116-92(176)74(158)68(152)56(26-140)194-116)17-41(98(39)182-2)9-43-19-52(130-124(208)136-112-88(172)82(166)106(64(34-148)190-112)202-118-94(178)76(160)70(154)58(28-142)196-118)21-45(100(43)184-4)11-47-23-54(132-126(210)138-114-90(174)84(168)108(66(36-150)192-114)204-120-96(180)78(162)72(156)60(30-144)198-120)24-48(102(47)186-6)12-46-22-53(131-125(209)137-113-89(173)83(167)107(65(35-149)191-113)203-119-95(179)77(161)71(155)59(29-143)197-119)20-44(101(46)185-5)10-42-18-51(129-123(207)135-111-87(171)81(165)105(63(33-147)189-111)201-117-93(177)75(159)69(153)57(27-141)195-117)16-40(99(42)183-3)8-38(97)14-49(13-37)127-121(205)133-109-85(169)79(163)103(61(31-145)187-109)199-115-91(175)73(157)67(151)55(25-139)193-115/h13-24,55-96,103-120,139-180H,7-12,25-36H2,1-6H3,(H2,127,133,205)(H2,128,134,206)(H2,129,135,207)(H2,130,136,208)(H2,131,137,209)(H2,132,138,210)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115+,116+,117+,118+,119+,120+/m1/s1 |
InChI Key |
QHYKXGYZLJEAIM-LQAJFFBLSA-N |
Isomeric SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)N[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)NC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)NC9C(C(C(C(O9)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)NC3C(C(C(C(O3)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


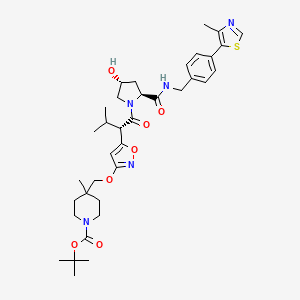
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)

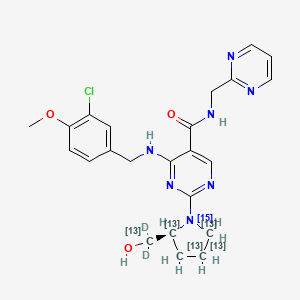
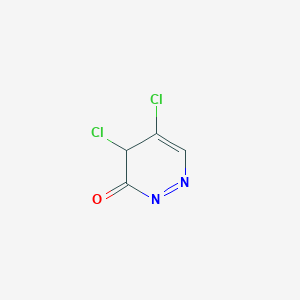
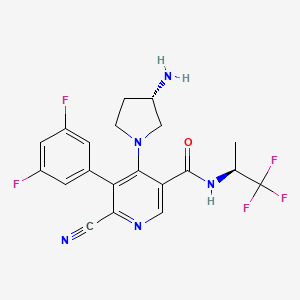

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
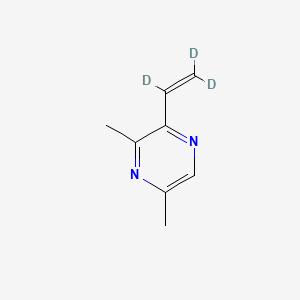
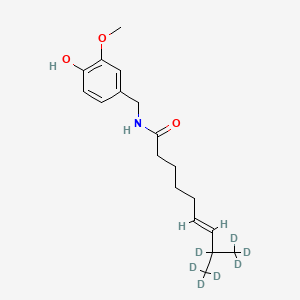
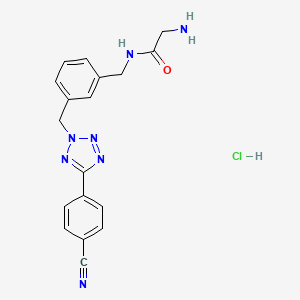
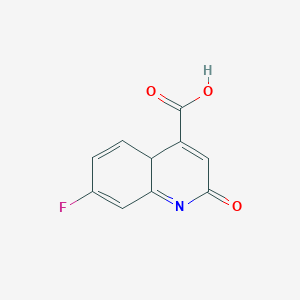
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
